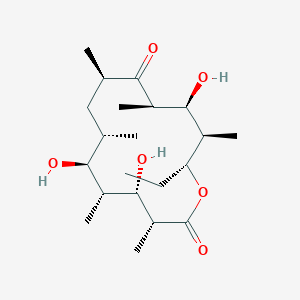

6-deoxyerythronolide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-deoxyerythronolide B, also known as 6-dEB, is a macrolide compound that is produced by the bacterium Saccharopolyspora erythraea. This compound is a precursor to the antibiotic erythromycin, which is widely used in medicine. 6-dEB has been the subject of extensive research due to its potential applications in the pharmaceutical industry.

Aplicaciones Científicas De Investigación

Structural Insights and Mechanistic Features

6-Deoxyerythronolide B, the macrocyclic aglycone of the antibiotic erythromycin, is synthesized by a polyketide synthase (PKS). Studies have revealed significant insights into its mechanistic features, emphasizing the roles of domain-domain interactions and interdomain movements in the structure and function of modular PKSs. These findings are pivotal for advanced biosynthetic engineering of complex polyketides (Khosla et al., 2007).

Architectures of Protein Assemblies

Research on the architectures of whole-module and bimodular proteins from the 6-deoxyerythronolide B synthase (DEBS) provides valuable insights. Using small-angle X-ray scattering analyses, a detailed understanding of the molecular envelope and interactions within these modules has been established (Edwards et al., 2014).

Chromosomal Localization and Production

Chromosomal engineering techniques have been used to localize DEBS genes in E. coli, creating new strains for the production of 6-deoxyerythronolide B. This approach highlights the success of integrating large genes into chromosomes for biosynthesis (Wang & Pfeifer, 2008).

Biosynthesis in Engineered Strains

The engineering of E. coli for the biosynthesis of complex polyketides like 6-deoxyerythronolide B showcases the potential of using genetically modified organisms for the production of natural products (Pfeifer et al., 2001).

Substrate Specificity Analysis

Investigations into the substrate specificity of individual modules of DEBS have revealed surprising similarities across modules, despite the diversity of their natural substrates. This research provides a deeper understanding of the enzyme’s evolutionary and protein engineering aspects (Wu et al., 2000).

Erythromycin Biosynthesis Programming

The programming of erythromycin biosynthesis by the modular DEBS has been a focal point of research, offering insights into the structural and biochemical functions of this multifunctional protein (Cane, 2010).

Creation of Polyketide Libraries

A three-plasmid system developed for the expression of DEBS facilitates the combinatorial biosynthesis of polyketides, highlighting the potential to produce novel natural products through this method (Xue et al., 1999).

Engineered Biosynthesis in Heterologous Host

The successful synthesis of 6-deoxyerythronolide B and its analogs in Streptomyces coelicolor through engineered biosynthesis represents a significant advancement in the field, indicating the potential for generating diverse polyketide libraries (Kao et al., 1994).

Propiedades

Número CAS |

15797-36-1 |

|---|---|

Nombre del producto |

6-deoxyerythronolide B |

Fórmula molecular |

C21H38O6 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |

Clave InChI |

HQZOLNNEQAKEHT-IBBGRPSASA-N |

SMILES isomérico |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

SMILES canónico |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

Sinónimos |

3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |

Origen del producto |

United States |

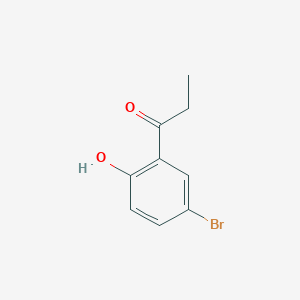

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)